molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9

4-[(E)-2-nitroprop-1-enyl]phenol

Cat. No. B096557
CAS RN: 61126-42-9
M. Wt: 179.17 g/mol
InChI Key: PWVYGCHRAHNBFI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-nitroprop-1-enyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as p-nitrophenol and is synthesized through a specific chemical process.

Mechanism Of Action

The mechanism of action of 4-[(E)-2-nitroprop-1-enyl]phenol is not fully understood, but it is believed to involve the interaction of the compound with certain biomolecules. The compound has been shown to bind to proteins and nucleic acids, which may be responsible for its fluorescence properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[(E)-2-nitroprop-1-enyl]phenol are not well studied, but it is believed to have minimal toxicity and is not known to have any significant adverse effects on biological systems.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-[(E)-2-nitroprop-1-enyl]phenol in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(E)-2-nitroprop-1-enyl]phenol. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Another area of research is the identification of new applications for the compound in various areas of scientific research, including biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.

Synthesis Methods

The synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol involves the reaction of phenol with nitropropene in the presence of a catalyst. The reaction proceeds through a process called Michael addition, where the nitropropene acts as a nucleophile and attacks the phenol molecule. The reaction is then followed by a dehydration step, which results in the formation of 4-[(E)-2-nitroprop-1-enyl]phenol.

Scientific Research Applications

4-[(E)-2-nitroprop-1-enyl]phenol has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of certain biomolecules. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in various biological assays.

properties

CAS RN

61126-42-9

Product Name

4-[(E)-2-nitroprop-1-enyl]phenol

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+

InChI Key

PWVYGCHRAHNBFI-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-]

SMILES

CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-]

Other CAS RN

61126-42-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.